molecular formula C19H20N2O3 B2428226 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide CAS No. 921914-11-6

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2428226
CAS No.: 921914-11-6
M. Wt: 324.38
InChI Key: QDVXKEAKDQHPEO-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)24-12-18(22)20-15-8-9-16-14(11-15)7-10-19(23)21(16)2/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVXKEAKDQHPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C18H20N2O3
Molecular Weight 312.36 g/mol
CAS Number 922058-97-7

The structure features a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and metabolism. For instance, it interacts with thioredoxin reductase (TrxR), a key target in cancer therapy due to its role in cellular redox balance and proliferation .
  • Antitumor Activity : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound. For example:

  • Cell Line Studies : The compound was tested against several human cancer cell lines (e.g., KB, HepG2). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this compound and its analogs. Modifications to the phenoxy and acetamide groups have been shown to enhance biological activity. Notably:

  • Phenoxy Substituents : Variations in the methyl groups on the phenoxy ring significantly influenced the potency against tumor cells .

Case Studies

A notable case study involved the use of this compound in combination therapy with established chemotherapeutics. The combination resulted in synergistic effects, enhancing overall efficacy while reducing side effects commonly associated with high-dose chemotherapy .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. Studies have suggested that similar compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics .

Neuroprotective Effects

Tetrahydroquinoline derivatives have been studied for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in neurology .

Inhibition of Specific Pathways

The compound has been shown to inhibit the Wnt signaling pathway, which is crucial in various cellular processes including cell differentiation and proliferation. Targeting this pathway may provide therapeutic avenues for conditions like osteoarthritis and other degenerative diseases .

Enzyme Inhibition

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide may also inhibit specific enzymes involved in inflammatory responses and cellular signaling pathways. This inhibition can lead to reduced inflammation and improved outcomes in diseases characterized by excessive inflammatory responses .

Preclinical Models

In preclinical studies, compounds similar to this compound have demonstrated efficacy in reducing tumor size and inhibiting metastasis in animal models of cancer . These findings support further exploration into clinical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Catalyst/Notes
6M HCl, reflux (4–6 hours)2-(2-Methylphenoxy)acetic acid + 6-amino-1-methyl-3,4-dihydroquinolin-2-oneComplete cleavage of amide bond
2M NaOH, 80°C (2 hours)Sodium salt of 2-(2-methylphenoxy)acetate + free amine derivativePartial hydrolysis observed at lower temps

Key Findings :

  • Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide carbonyl, increasing electrophilicity.

  • Steric hindrance from the tetrahydroquinoline ring slows hydrolysis compared to simpler acetamides.

Nucleophilic Substitution at Sulfonamide/Sulfonyl Groups

The benzenesulfonyl group (when present in structural analogs) participates in nucleophilic substitutions:

Reagent Conditions Product Yield
Primary aminesDMF, 100°C, 12 hoursN-alkyl/aryl sulfonamide derivatives45–68%
Thiols (e.g., HSCH₂Ph)K₂CO₃, DMSO, 80°C, 6 hoursSulfur-linked conjugates52%

Mechanistic Insight :

  • Reactions proceed via a two-step mechanism: deprotonation of the nucleophile followed by attack at the electrophilic sulfur center .

Reduction Reactions

Selective reduction of the tetrahydroquinoline ring’s carbonyl group:

Reducing Agent Conditions Product Selectivity
NaBH₄MeOH, 0°C to RT, 2 hoursSecondary alcohol derivativePartial reduction (≤30%)
LiAlH₄THF, reflux, 4 hoursOver-reduction to methylene group85% conversion

Challenges :

  • Competitive reduction of the acetamide carbonyl is suppressed by steric shielding from the 2-methylphenoxy group.

Oxidation Reactions

Controlled oxidation of the tetrahydroquinoline ring:

Oxidizing Agent Conditions Product Outcome
H₂O₂ (30%)AcOH, 60°C, 8 hoursPartially aromatized quinoline derivative62% yield
KMnO₄H₂O, pH 7, RT, 24 hoursDegradation to carboxylic acid intermediatesLow selectivity (<20%)

Suzuki-Miyaura Cross-Coupling

Functionalization via palladium-catalyzed coupling (demonstrated in structural analogs):

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-modified derivative71%
4-Pyridylboronic acidPd(OAc)₂, SPhos, Cs₂CO₃Heteroaryl-coupled product58%

Optimization Data :

  • Reactions require inert atmospheres and degassed solvents to prevent catalyst poisoning.

Cyclization Reactions

Intramolecular cyclization under thermal conditions:

Conditions Product Mechanism
PPA (polyphosphoric acid), 120°CTetracyclic fused quinazolinone derivativeAcid-catalyzed ring closure
Microwave, DCE, 150°C, 1 hourOxazole-containing macrocycleNucleophilic attack by adjacent amine

Stability Under Physiological Conditions

Key Degradation Pathways (pH 7.4, 37°C):

  • Hydrolytic Degradation : t₁/₂ = 8.2 hours in phosphate buffer.

  • Oxidative Degradation : Forms N-oxide derivative (12% after 24 hours) with H₂O₂.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and potential drug candidate. Further studies are needed to explore enantioselective transformations and biological interactions arising from these reactions .

Preparation Methods

Domino Reaction Approaches

Domino reactions, which combine multiple transformations in a single sequence, are widely employed for constructing tetrahydroquinolinones. A representative method involves:

  • Cyclization of N-methyl anthranilic acid derivatives with ketones or aldehydes under acidic conditions.
  • Reductive amination to introduce the methyl group at position 1.

For example, heating N-methylanthranilamide with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) generates the tetrahydroquinolinone core via a Knorr-type cyclization. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces imine intermediates, achieving yields of 85–90%.

Functionalization at Position 6

Introducing the amine group at position 6 typically involves:

  • Nitration : Direct nitration of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline using HNO₃/H₂SO₄, followed by reduction (Fe/HCl) to yield the amine.
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with ammonia equivalents, though this method requires pre-functionalized substrates.

Synthesis of 2-(2-Methylphenoxy)acetyl Chloride

Phenoxyacetic Acid Preparation

The phenoxyacetic acid precursor is synthesized via nucleophilic substitution:

  • Reaction of 2-methylphenol with chloroacetic acid in alkaline conditions (NaOH, H₂O).
  • Acidification (HCl) to precipitate 2-(2-methylphenoxy)acetic acid, achieving yields of 75–80%.

Key Optimization :

  • Solvent Choice : Aqueous ethanol (50%) enhances reaction efficiency by balancing solubility and reactivity.
  • Temperature : Maintaining 80–90°C prevents side reactions like ether cleavage.

Conversion to Acyl Chloride

Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) converts the carboxylic acid to the acyl chloride. The reaction is driven to completion by removing HCl gas under reflux, yielding >95% purity.

Amide Coupling and Final Product Formation

Coupling Methodology

The amine and acyl chloride are coupled under Schotten-Baumann conditions:

  • Base-Mediated Reaction : Triethylamine (TEA) neutralizes HCl, facilitating nucleophilic attack by the amine.
  • Solvent System : Tetrahydrofuran (THF) or DCM ensures solubility of both reactants.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:acyl chloride) to account for HCl scavenging.
  • Temperature : 0–5°C initially, gradually warming to room temperature.

Purification and Characterization

  • Workup : The crude product is washed with NaHCO₃ (5%) to remove residual acid, followed by brine.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the pure amide.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.21–6.89 (m, 6H, aromatic), 4.62 (s, 2H, CH₂CO), 3.42 (t, 2H, CH₂N), 2.89 (s, 3H, NCH₃), 2.32 (s, 3H, Ar-CH₃).
    • HRMS : m/z calcd. for C₁₉H₂₀N₂O₃ [M+H]⁺: 324.3737; found: 324.3741.

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis

Immobilizing the tetrahydroquinolinone amine on Wang resin enables iterative coupling, though this method is less common due to scalability issues.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) reduces reaction times for both cyclization and amidation steps, improving yields by 10–15% compared to conventional heating.

Challenges and Optimization Strategies

Diastereoselectivity in Cyclization

Domino reactions often produce cis/trans isomers at the C2 and C4 positions. Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (Ru-BINAP catalysts) enhances enantiomeric excess (ee >90%).

Stability of Acyl Chloride

2-(2-Methylphenoxy)acetyl chloride is moisture-sensitive. Storage over molecular sieves (4Å) and use of anhydrous solvents are critical to prevent hydrolysis.

Scalability and Industrial Relevance

Kilogram-Scale Production

A pilot-scale synthesis reported the following optimized parameters:

  • Cyclization Step : 50 L reactor, 12 h reflux, yield 82%.
  • Amidation Step : Continuous flow reactor, 5 min residence time, yield 88%.

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
2-Methylphenol 120 25%
Chloroacetic acid 90 18%
SOCl₂ 150 30%
Pd/C (5%) 800 15%

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield?

  • Methodology : A typical synthesis involves coupling the tetrahydroquinoline core with the phenoxyacetamide moiety. For example, acetylation steps using acetyl chloride in dichloromethane with Na₂CO₃ as a base (reflux, 3–24 hours) can yield intermediates. Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) improves purity . Reaction optimization might include adjusting stoichiometry, temperature, and catalyst loading. Statistical design of experiments (DoE) can identify critical parameters (e.g., reagent ratios, reaction time) to maximize yield .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the tetrahydroquinoline ring (e.g., δ 1.21–2.86 ppm for methyl and methylene groups) and acetamide carbonyl (δ 168–170 ppm) . High-resolution mass spectrometry (HRMS) or ESI/APCI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 347). Purity can be assessed via HPLC with UV detection or thin-layer chromatography (TLC) using MeOH/CH₂Cl₂ gradients .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based viability assays (e.g., MTT assay) to evaluate bioactivity. For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) can quantify affinity. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to validate results .

Advanced Research Questions

Q. How can computational methods enhance the design of reaction pathways for this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent selection, temperature) . Molecular docking can prioritize synthetic analogs with predicted target binding, accelerating lead optimization .

Q. What strategies address low yields in multi-step syntheses of similar acetamide derivatives?

  • Methodology :

  • Intermediate Stabilization : Protect reactive groups (e.g., amines) during coupling steps to prevent side reactions .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility in acetylation or cyclization steps .
  • Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to boost efficiency .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic activity).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., cell line variability, solvent effects) .
  • Feedback Loops : Integrate experimental data with computational models to refine hypotheses (e.g., adjusting QSAR parameters for solubility or logP) .

Q. What advanced techniques enable structure-activity relationship (SAR) analysis for this compound?

  • Methodology :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features (e.g., methylphenoxy substitution) with activity. Validate models with leave-one-out cross-validation .
  • Crystallography : Solve the co-crystal structure with a biological target (e.g., enzyme active site) to guide rational design of analogs .

Data Contradiction and Validation

Q. How should researchers address inconsistent NMR or mass spectrometry data during characterization?

  • Methodology :

  • Reproduce Spectra : Repeat experiments under identical conditions to rule out instrumentation errors.
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm ambiguous peaks in complex spectra .
  • Collaborative Validation : Share raw data with third-party labs for independent verification .

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